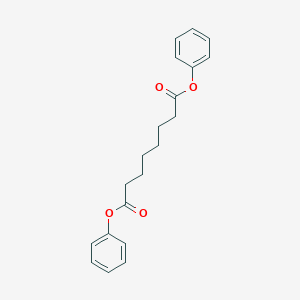

Diphenyl suberate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diphenyl suberate is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis Reactions

Diaryl esters typically undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and phenols. For example:

-

Acidic Hydrolysis :

Diphenyl suberate reacts with aqueous HCl to form suberic acid (HOOC-(CH₂)₆-COOH) and phenol1. -

Basic Hydrolysis :

In NaOH, the ester is saponified to disodium suberate and sodium phenoxide1.

Key Factors :

-

Reaction rates depend on the steric hindrance of the alkyl chain and electronic effects of substituents on the phenyl groups2.

-

Hydrolysis of long-chain diesters (e.g., suberate) is slower than that of short-chain analogs due to reduced solubility23.

Transesterification

Diaryl esters react with alcohols in the presence of catalysts (e.g., acids, bases, or enzymes) to form new esters. For this compound:

C H O C CH CO C H 2 ROHH RO C CH CO R 2 C H OH

Examples :

-

Methanolysis yields dimethyl suberate1.

-

Transesterification with glycerol produces glyceryl suberate, a potential polymer precursor3.

Radical Reactions

Diaryl esters participate in radical-mediated processes, as observed in photochemical studies of diphenyl diselenides and sulfides45. For this compound:

-

Photoinduced Radical Addition :

Under UV light, the ester may undergo C–O bond cleavage, generating phenyl radicals that add to alkenes or abstract hydrogen atoms45. -

Polymerization Inhibition :

Similar to diphenyl diselenide, this compound could act as a radical scavenger in polymerization reactions4.

Oxidation and Reduction

-

Oxidation :

Strong oxidizing agents (e.g., KMnO₄) may cleave the suberate chain to form shorter dicarboxylic acids (e.g., adipic acid)36. -

Reduction :

Catalytic hydrogenation could convert the ester to 1,8-octanediol and phenol6.

Thermal Degradation

At elevated temperatures (>200°C), this compound likely undergoes pyrolysis:

-

Decarboxylation : Releases CO₂ and forms unsaturated hydrocarbons3.

-

Phenyl Group Rearrangement : Forms biphenyl derivatives as byproducts5.

Environmental Degradation

Analogous to polybrominated diphenyl ethers (PBDEs), this compound may degrade via:

属性

CAS 编号 |

16868-07-8 |

|---|---|

分子式 |

C20H22O4 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

diphenyl octanedioate |

InChI |

InChI=1S/C20H22O4/c21-19(23-17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |

InChI 键 |

NOPGQWZBTYTFAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。